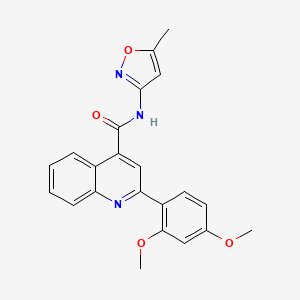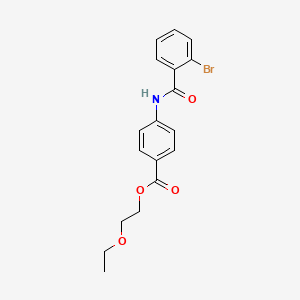![molecular formula C17H12N4OS B5971714 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971714.png)
2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an anilino group and a thienyl group in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with thienyl-substituted pyrido[2,3-d]pyrimidin-4(3H)-one precursors. One common method involves the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating methods . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with iodine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and optimization of reaction conditions, such as solvent choice and catalyst concentration, can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and thienyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibits significant antimycobacterial activity.
Pyrido[3,4-d]pyrimidine derivatives: Effective as EGFR inhibitors and potent anticancer agents.
Uniqueness
2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both an anilino group and a thienyl group, which contribute to its distinct chemical properties and biological activities
Eigenschaften
IUPAC Name |
2-anilino-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16-14-13(11-7-9-23-10-11)6-8-18-15(14)20-17(21-16)19-12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOBVMOPVDIJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[1-(2-methylphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B5971644.png)
![Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide](/img/structure/B5971646.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5971656.png)
![9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane](/img/structure/B5971659.png)
![[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol](/img/structure/B5971663.png)
![4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B5971669.png)
![[1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol](/img/structure/B5971678.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5971695.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide hydrochloride](/img/structure/B5971700.png)

![7-(cyclobutylmethyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971725.png)
